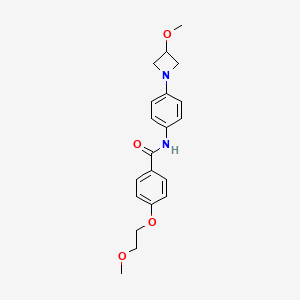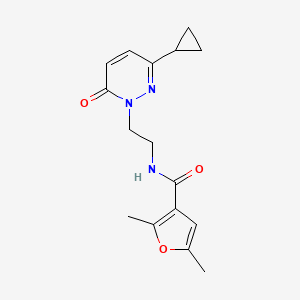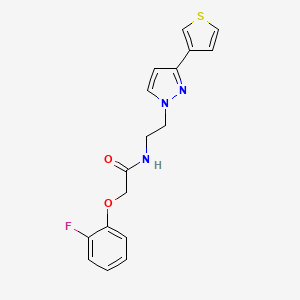![molecular formula C15H15N5O3S B2824843 (3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1421476-65-4](/img/structure/B2824843.png)
(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetically designed molecule that combines a benzo[d]thiazole, azetidin-1-yl, and 1,2,3-triazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, beginning with the formation of the benzo[d]thiazole core followed by the introduction of the methoxy group at the sixth position. The azetidin-1-yl group is then attached via a nucleophilic substitution reaction. Finally, the 1-methyl-1H-1,2,3-triazol-4-yl group is introduced through a Huisgen 1,3-dipolar cycloaddition, often referred to as a “click” reaction. Industrial Production Methods: For industrial-scale production, the reaction conditions must be optimized for yield and purity, often utilizing automated synthesis processes and continuous flow techniques to ensure consistent product quality. Catalyst loading, temperature control, and solvent choice are crucial factors in large-scale synthesis.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions:
Oxidation: It may undergo oxidation reactions at the methoxybenzo[d]thiazole moiety.
Reduction: Potential reduction reactions at the triazole ring.
Substitution: Nucleophilic substitution at the azetidin-1-yl ring. Common Reagents and Conditions:
Oxidation: Commonly with reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using hydride donors such as sodium borohydride.
Substitution: Under basic conditions with reagents like sodium hydride. Major Products: These reactions yield products like hydroxylated benzo[d]thiazoles, reduced triazoles, and various substituted azetidines.
科学的研究の応用
This compound finds applications in:
Chemistry: As a building block in complex organic syntheses.
Biology: As a probe in biochemical assays to investigate molecular interactions.
Medicine: Potentially as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: In materials science for creating novel polymers and materials with unique properties.
作用機序
Mechanism: The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. Molecular Targets and Pathways: Given its structure, it may target protein kinases, G-protein-coupled receptors, or nucleic acid-binding proteins, modulating pathways involved in cell signaling and regulation.
類似化合物との比較
Uniqueness: Compared to similar compounds, this molecule’s combination of a methoxybenzo[d]thiazole and a 1,2,3-triazole moiety offers a unique profile, potentially enhancing its binding affinity and specificity towards certain targets. Similar Compounds: Other compounds include:
6-Methoxybenzo[d]thiazole derivatives.
Azetidinone-based molecules.
1,2,3-Triazole containing compounds like 1-methyl-1H-1,2,3-triazol-4-yl derivatives.
Feel like a mini lab session! Fascinating stuff. Anything you'd like to dive deeper into?
特性
IUPAC Name |
[3-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-19-8-12(17-18-19)14(21)20-6-10(7-20)23-15-16-11-4-3-9(22-2)5-13(11)24-15/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRCVGQTHHBJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid](/img/structure/B2824760.png)


![1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2824764.png)


![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2824768.png)




![7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824780.png)
![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)
![4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B2824782.png)
